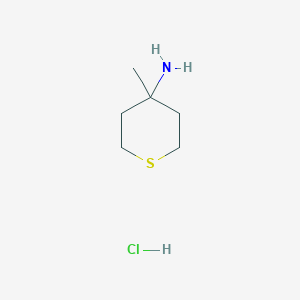
Cimicifugoside H2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimicifugoside H2 is a phytochemical compound isolated from the rhizomes of the Cimicifuga foetida plant. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of oncology. This compound is known for its ability to inhibit specific proteins involved in cancer progression, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimicifugoside H2 can be synthesized through a series of chemical reactions involving the extraction of phytochemicals from the Cimicifuga foetida plant. The process typically involves the following steps:
Extraction: The rhizomes of the Cimicifuga foetida plant are harvested and dried. The dried rhizomes are then ground into a fine powder.
Solvent Extraction: The powdered rhizomes are subjected to solvent extraction using solvents such as ethanol or methanol. This process helps in isolating the desired phytochemicals.
Purification: The extracted solution is purified using techniques such as column chromatography to isolate this compound.
Crystallization: The purified compound is then crystallized to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced extraction and purification techniques, such as supercritical fluid extraction and high-performance liquid chromatography, are employed to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cimicifugoside H2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Cimicifugoside H2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phytochemical extraction and purification techniques.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cancer.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific proteins involved in cancer progression.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Cimicifugoside H2 exerts its effects by inhibiting the IκB kinase alpha protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells pathway. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation, inflammation, and survival. The compound interacts with the activation loop of IκB kinase alpha, stabilizing the protein through hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Fukinolic Acid: Another phytochemical isolated from the Cimicifuga foetida plant, known for its anti-inflammatory properties.
Cimicifugic Acids: A group of compounds with similar chemical structures and biological activities.
Uniqueness of Cimicifugoside H2
This compound is unique due to its high affinity for the activation loop of IκB kinase alpha, making it a potent inhibitor of this protein. This specificity sets it apart from other similar compounds, which may have broader or less targeted effects .
Properties
IUPAC Name |
15-(5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl)-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYLGIAMKNXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)


![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)


![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)
